2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce different alcohols, and substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to the combination of dichloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C9H6Cl2F4O |
---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
2,2-dichloro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)6-4(9(13,14)15)2-1-3-5(6)12/h1-3,7-8,16H |
InChI Key |
DSKHRBNXAQULRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(Cl)Cl)O)C(F)(F)F |
Origin of Product |
United States |
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